Home > Products > Screening Compounds P21338 > 4-chloro-N-[2-(4-fluoroanilino)-2-oxoethyl]benzamide
4-chloro-N-[2-(4-fluoroanilino)-2-oxoethyl]benzamide -

4-chloro-N-[2-(4-fluoroanilino)-2-oxoethyl]benzamide

Catalog Number: EVT-6012040
CAS Number:
Molecular Formula: C15H12ClFN2O2
Molecular Weight: 306.72 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Anticancer agents: [, ] Some benzamide derivatives show promising anticancer activity by inhibiting histone deacetylases (HDACs), enzymes involved in gene regulation and often dysregulated in cancer. [, ]
  • Antimicrobial agents: [, , , ] Certain benzamides exhibit antibacterial and antifungal properties, offering potential new options to combat infectious diseases.
  • Gastroprokinetic agents: [, , ] Some benzamides can stimulate the movement of the digestive system, making them useful for treating conditions like gastroparesis.
  • Serotonin receptor modulators: [, , ] Benzamides can interact with serotonin receptors in the brain, potentially impacting mood, appetite, and other physiological processes.
Mechanism of Action
  • HDAC inhibition: Benzamide derivatives with specific substituents can act as potent inhibitors of HDACs, interfering with gene regulation in cancer cells. [, ]
  • Serotonin receptor modulation: Some benzamides can bind to and modulate the activity of serotonin receptors, affecting various physiological processes. [, , ]
Applications
  • Medicinal Chemistry: Development of novel drug candidates for various therapeutic areas, including cancer, infectious diseases, gastrointestinal disorders, and central nervous system disorders. [, , , , , , , , , , , ]
  • Agrochemicals: Exploration as potential herbicides or plant growth regulators due to their biological activity. [, ]

(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

    Compound Description: This compound is a potent class I selective histone deacetylase (HDAC) inhibitor. It exhibits strong inhibitory activity against human class I HDAC isoforms and the human myelodysplastic syndrome cell line (SKM-1). [] It also demonstrates antitumor activity in vivo. []

N-(2-Amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA)

    Compound Description: This molecule exhibits selective inhibition of class I HDACs (HDAC1, 2, and 3), particularly HDAC3. [] FNA displays potent antitumor activity in vitro against HepG2 cells. [] It also inhibits tumor growth effectively in vivo. []

2-Allyloxy-4-chloro-N-(2-piperidinoethyl) benzamide (264CP)

    Compound Description: This compound was synthesized and investigated for its antitussive activity and other pharmacological properties. [] It exhibits stronger antitussive activity compared to its analog 2-allyloxy-4-chloro-N-(2-diethylaminoethyl) benzamide (264-CE). []

5-Chloro-2-hydroxy-N‐[3‐(trifluoromethyl)phenyl]benzamide (MMV665807)

    Compound Description: This compound demonstrates potent anti-staphylococcal and anti-biofilm properties. [] It shows bactericidal activity against both methicillin-resistant and methicillin-sensitive Staphylococcus aureus strains. []

2-Chloro-5-fluoro-N-(4-fluorophenyl)benzamide

    Compound Description: This compound serves as an example of an amide compound that can engage in intermolecular interactions such as hydrogen bonding and aromatic ring stacking. []

3-Amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide

    Compound Description: This compound was synthesized from 3-nitro-4-chlorobenzoic acid and 3-chloro-2-methylaniline in a three-step reaction. []

4‐amino‐5‐chloro‐N[2‐(diethylamino)ethyl]‐2‐[(butan‐2‐on‐3‐yl)oxy]‐[carbonyl‐14C]benzamide hydrochloride (14C-batanopride)

    Compound Description: This is a radiolabeled form of the drug batanopride. [] It was synthesized for pharmacokinetic studies. []

(Z)‐Ethyl 3‐(4‐chloro‐3‐ethyl‐1‐methyl‐1H‐pyrazole‐5‐carboxamido)‐2‐cyano‐3‐(4‐fluorophenyl)acrylate

    Compound Description: This compound features a planar pyrazole ring perpendicular to the benzene ring. [] Its molecular conformation is stabilized by intramolecular hydrogen bonds. []

3‐(4‐Chloro‐2‐fluoro‐5-substituted phenyl)benzo[d][1,2,3]triazin‐4(3H)‐one Derivatives

    Compound Description: This series of compounds was synthesized and evaluated for their herbicidal activity. [] Some of these compounds demonstrated high herbicidal activity against dicotyledonous plants. []

(E)-2-(substituted benzylideneamino)-N-(3-chloro-4-fluorophenyl)-hexahydro-2H-cyclopenta[b]thiophene-3-carboxamides

    Compound Description: This series of compounds was synthesized using a SiO2:H3PO4 catalyzed solvent-free condensation reaction. [] The synthesized compounds were characterized by their spectral data, including IR and NMR. []

N‐(4‐chloro‐3‐trifluoromethyl‐phenyl)‐2‐ethoxybenzamide (CTB)

    Compound Description: CTB is a potent activator of the p300 histone acetyltransferase (HAT) enzyme. [] It demonstrates strong interactions with key residues in the enzyme's active site. []

N‐(4‐chloro‐3‐trifluoromethyl‐phenyl)‐2‐ethoxy-6-pentadecyl-benzamide (CTPB)

- [[6-chloro-3 - ([[(2-chloro-3-fluorophenyl) amino] carbonyl] amino) -2-hydroxyphenyl] sulfonyl] -1-piperazinecarboxylate 1,1-dimethylethyl

    Compound Description: This compound shows potential for treating diseases mediated by the chemokine interleukin-8, such as asthma and chronic obstructive pulmonary disease (COPD). []

N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl benzamide derivatives

    Compound Description: This series of compounds incorporates a thiazole ring system and displays antimicrobial activity. [] Derivatives with electron-donating groups on the phenyl ring, such as hydroxyl or amino groups, exhibit greater antimicrobial potency. []

N-Acetylamino-3-chloro-N-(2-diethylamino-ethyl) benzamide (NACPA)

    Compound Description: This compound exhibits immunosuppressive properties and accumulates significantly in the spleen. [] It shows potential as an orally available drug for immune modulation. []

4-Amino-5-chloro-2-[(methylsulfinyl)ethoxy]-N-[2-(diethylamino)ethyl] benzamide (ML-1035)

    Compound Description: ML-1035 acts as a 5-HT3 receptor antagonist and undergoes metabolic interconversion with its sulfide metabolite. [] This compound exhibits sex-dependent pharmacokinetic profiles in rabbits. []

2-[(2-Amino-4-chloro-5-fluorophenyl)thio]-N,N-dimethyl-benzenmethanamine (ACF)

    Compound Description: ACF is a fluorinated phenylthiophenyl derivative developed for imaging serotonin transporters (SERT) in the brain using positron emission tomography (PET). []

N-{(1S)-2-Amino-1-[(3-fluorophenyl)methyl]ethyl}-5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)-2-thiophenecarboxamide hydrochloride

    Compound Description: This compound is an improved AKT inhibitor, particularly in its crystalline hydrochloride salt form. [, ]

N-(1-Amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide (3,5-AB-CHMFUPPYCA)

    Compound Description: 3,5-AB-CHMFUPPYCA contains a pyrazole ring system, similar to some synthetic cannabinoids. [] It was synthesized and characterized to avoid confusion with a mislabeled "research chemical." []

N-(1-Amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-5-(4-fluorophenyl)-1H-pyrazole-3-carboxamide (5,3-AB-CHMFUPPYCA)

    Compound Description: This compound is a regioisomer of 3,5-AB-CHMFUPPYCA, also featuring a pyrazole ring system. [] Its synthesis and characterization helped clarify the identity of the mislabeled "research chemical." []

N-(1-Amino-3-methyl-1-oxobutan-2-yl)-4-chloro-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide

    Compound Description: This compound was identified as a chlorine-containing byproduct during the synthesis of 3,5-AB-CHMFUPPYCA. [] It features a pyrazole ring system and a chlorine substituent. []

4-[(3-Chloro-4-fluorophenyl)amino]-6-{[4-(N,N-dimethylamino)-1-oxo-2-buten-1-yl]amino}-7-((S)-tetrahydrofuran-3-yloxy)quinazoline (BIBW 2992)

    Compound Description: BIBW 2992 is a compound formulated into new solid pharmaceutical formulations for immediate release. [] These formulations are being investigated for their potential use in cancer treatment. []

5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides and 4-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides

    Compound Description: These series of compounds were synthesized and screened for a broad spectrum of biological activities, including antibacterial, antifungal, antimycobacterial, and photosynthetic electron transport (PET) inhibition. [] Some compounds showed significant activity comparable to or exceeding that of standard drugs. []

N-(2-benzoyl-4-chlorophenyl)-benzamides (7a-i) and N-[4-Chloro-2-(α,α-hydroxyphenylmethyl)phenyl]benzamides (8a-i)

    Compound Description: These two series of compounds were investigated for their potential as plant growth regulators. [] Certain compounds within each series exhibited significant plant growth promoting (PGP) or inhibiting (PGI) activities. []

2-Amino-2′-chloro-5-methyl­benzophenone

    Compound Description: This compound was synthesized via a photo-Fries reaction and features an intramolecular hydrogen bond. []

N-(4-Oxo- 2-(4-((5-Aryl-1,3,4-Thiadiazol-2-yl)Amino)Phenyl)Thiazolidin-3-yl) Benzamides

    Compound Description: This series of compounds was developed as potential antitubulin agents, with compound TH08 demonstrating the highest activity. [] They were designed as analogs of combretastatin A-4, a tubulin polymerization inhibitor. []

(S)-N-(endo -8-Methyl-8-azabicyclo[3.2.1] oct-3α-yl)-4-amino-5-chloro-2-(1-methyl-2-butynyloxy) [carbonyl-14C]benzamide monohydrochloride (14C-E3620)

    Compound Description: This is a radiolabeled form of E3620, a potent antagonist of 5-HT3 receptors and an agonist of 5-HT4 receptors. []

4-Amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2- morpholinyl]methyl] benzamide citrate (AS-4370)

    Compound Description: AS-4370 exhibits potent gastroprokinetic activity, surpassing metoclopramide and cisapride in efficacy. [] Unlike the latter two, AS-4370 lacks dopamine D2 receptor antagonistic activity. []

(S)-(-)-4-Amino-5-chloro-2-ethoxy- N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl]benzamide and (R)-(+)-4-Amino-5-chloro-2-ethoxy- N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl]benzamide

    Compound Description: These are the enantiomers of the gastroprokinetic agent mosapride. [] Both enantiomers exhibit similar serotonin 5-HT4 receptor agonistic activity. []

N-(Adamantan-1-ylmethyl)-5-[(3R-aminopyrrolidin-1-yl)methyl]-2-chloro-benzamide, hydrochloride salt (AACBA; GSK314181A)

    Compound Description: AACBA is a P2X7 antagonist that shows efficacy in animal models of pain and inflammation. []

4-Amino-5-chloro-N-(1,4-dialkylhexahydro-1,4-diazepin-6-yl)-2-methoxybenzamide derivatives

    Compound Description: This series of compounds was designed to target both dopamine D2 and serotonin 5-HT3 receptors. [] Certain compounds within this series, including the (R)-enantiomer of compound 82, showed potent dual antagonist activity. []

2-Chloro-5-[3,6-dihydro-3-methyl-2,6-dioxo-4-(trifluoromethyl)-1-(2H)-pyrimidinyl]-4-fluoro-N-[[methyl-(1-methylethyl)amino]sulfonyl]benzamide

    Compound Description: This compound is a phenyluracil derivative that exists in both hydrate and crystalline forms. [, ] Both forms have applications in crop protection formulations. [, ]

4-Amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4- pyrrolidinyl]benzamide (TKS159)

    Compound Description: TKS159 shows potent affinity for 5-HT4 receptors and has two characterized polymorphs (forms alpha and beta). [, ] The alpha form is thermodynamically more stable than the beta form. []

4-amino-5-chloro-2-(1-methyl-2-butynyloxy)[carbonyl-14C]benzoic acid

    Compound Description: This compound serves as the labeled starting material for the synthesis of 14C-E3620. []

4-(3-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-1-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazine 1-oxide (Venetoclax N-oxide, VNO)

    Compound Description: VNO is a potential oxidative impurity of the drug venetoclax, identified during oxidative stress degradation studies. []

2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methoxy)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide (Venetoclax hydroxylamine impurity, VHA)

    Compound Description: VHA is another potential oxidative impurity of venetoclax, formed through the Meisenheimer rearrangement of VNO. []

Acrylamido-N-(4-((4-(4-(4-fluorophenyl)-1-methyl-2-(methylthio)-1H-imidazol-5-yl)pyridin-2-yl)amino)phenyl)benzamide (1)

    Compound Description: Compound 1 served as a lead compound for designing novel covalent JNK3 inhibitors. []

N-(3-Acrylamidophenyl)-4-((4-(4-(4-fluorophenyl)-1-methyl-2-(methylthio)-1H-imidazol-5-yl)pyridin-2-yl)amino)benzamide (13)

    Compound Description: Compound 13, developed from the lead compound 1, is a potent covalent JNK3 inhibitor with a photolabile protecting group. [] UV irradiation restores its intracellular JNK3 binding affinity. []

Properties

Product Name

4-chloro-N-[2-(4-fluoroanilino)-2-oxoethyl]benzamide

IUPAC Name

4-chloro-N-[2-(4-fluoroanilino)-2-oxoethyl]benzamide

Molecular Formula

C15H12ClFN2O2

Molecular Weight

306.72 g/mol

InChI

InChI=1S/C15H12ClFN2O2/c16-11-3-1-10(2-4-11)15(21)18-9-14(20)19-13-7-5-12(17)6-8-13/h1-8H,9H2,(H,18,21)(H,19,20)

InChI Key

KJOULUXWDQEIAM-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)NCC(=O)NC2=CC=C(C=C2)F)Cl

Canonical SMILES

C1=CC(=CC=C1C(=O)NCC(=O)NC2=CC=C(C=C2)F)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.